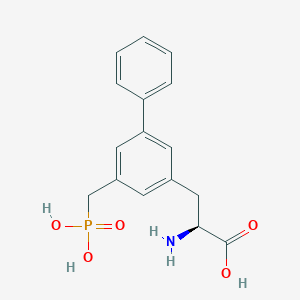

2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Leucine, also known as 2-amino-4-methylpentanoic acid, is an essential amino acid that plays a critical role in protein synthesis and various metabolic functions. It is one of the three branched-chain amino acids, along with valine and isoleucine. Leucine is not synthesized by the human body and must be obtained through dietary sources such as meats, dairy products, soy products, and legumes . It is known for its ability to stimulate muscle protein synthesis and is often used in dietary supplements for athletes and bodybuilders .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Leucin kann durch verschiedene Verfahren synthetisiert werden:

Proteinhydrolyse: Dieses Verfahren beinhaltet die Hydrolyse von Proteinen unter sauren Bedingungen, um Leucin zusammen mit anderen Aminosäuren freizusetzen.

Chemische Synthese: Leucin kann chemisch durch Verfahren wie die Strecker-Synthese synthetisiert werden, die die Reaktion eines Aldehyds mit Ammoniak und Cyanwasserstoff beinhaltet, gefolgt von Hydrolyse.

Enzymatisches Verfahren: Dieses Verfahren verwendet Transaminase-Enzyme, um die Umwandlung von Ketosäuren in Leucin zu katalysieren.

Mikrobielle Fermentation: Dieses Verfahren verwendet Mikroorganismen, um Substrate wie Glukose zu fermentieren, um Leucin zu produzieren.

Analyse Chemischer Reaktionen

Leucin unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Leucin kann unter bestimmten Bedingungen reduziert werden, um Leucinalkohol zu produzieren.

Substitution: Leucin kann an Substitutionsreaktionen teilnehmen, bei denen seine Aminogruppe durch andere funktionelle Gruppen ersetzt wird.

Zu den in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen gehören Oxidationsmittel wie Kaliumpermanganat für die Oxidation und Reduktionsmittel wie Natriumborhydrid für die Reduktion. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Ketoisocaproat, Isovaleryl-CoA und Leucinalkohol .

Wissenschaftliche Forschungsanwendungen

Leucin hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Leucin wird als Baustein bei der Synthese von Peptiden und Proteinen verwendet.

Medizin: Leucin wird in der medizinischen Forschung zur Untersuchung von Muskelverschwendungserkrankungen wie Sarkopenie und Kachexie eingesetzt.

Wirkmechanismus

Leucin übt seine Wirkungen hauptsächlich durch die Aktivierung des mTOR-Signalwegs aus. Wenn die Leucin-Spiegel hoch sind, aktiviert es mTORC1, einen Proteinkomplex, der die Proteinsynthese und das Zellwachstum fördert. Diese Aktivierung erfolgt durch die Hemmung des Proteins Sestrin 2, das normalerweise die mTORC1-Aktivität unterdrückt . Leucin beeinflusst auch andere Stoffwechselwege, einschließlich derjenigen, die am Lipidstoffwechsel und der Insulinempfindlichkeit beteiligt sind .

Wirkmechanismus

Leucine exerts its effects primarily through the activation of the mTOR signaling pathway. When leucine levels are high, it activates mTORC1, a protein complex that promotes protein synthesis and cell growth. This activation occurs through the inhibition of the protein sestrin 2, which normally suppresses mTORC1 activity . Leucine also influences other metabolic pathways, including those involved in lipid metabolism and insulin sensitivity .

Vergleich Mit ähnlichen Verbindungen

Leucin wird häufig mit anderen verzweigtkettigen Aminosäuren verglichen, wie Valin und Isoleucin. Obwohl alle drei Aminosäuren ähnliche Strukturen und Funktionen aufweisen, ist Leucin einzigartig in seiner starken Fähigkeit, den mTOR-Weg zu aktivieren und die Muskelproteinsynthese zu stimulieren . Valin und Isoleucin spielen ebenfalls wichtige Rollen im Proteinstoffwechsel, sind aber weniger effektiv bei der Aktivierung von mTOR .

Ähnliche Verbindungen

Isoleucin: Ähnlich wie Leucin ist Isoleucin an der Proteinsynthese und der Energieproduktion beteiligt.

Leucins einzigartige Fähigkeit, mTOR zu aktivieren, und seine bedeutende Rolle bei der Muskelproteinsynthese machen es zu einer wertvollen Verbindung sowohl in der wissenschaftlichen Forschung als auch in praktischen Anwendungen.

Eigenschaften

CAS-Nummer |

118077-09-1 |

|---|---|

Molekularformel |

C16H18NO5P |

Molekulargewicht |

335.29 g/mol |

IUPAC-Name |

(2S)-2-amino-3-[3-phenyl-5-(phosphonomethyl)phenyl]propanoic acid |

InChI |

InChI=1S/C16H18NO5P/c17-15(16(18)19)9-11-6-12(10-23(20,21)22)8-14(7-11)13-4-2-1-3-5-13/h1-8,15H,9-10,17H2,(H,18,19)(H2,20,21,22)/t15-/m0/s1 |

InChI-Schlüssel |

DSWZLNIYFFMRJD-HNNXBMFYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N |

Isomerische SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(=O)(O)O)C[C@@H](C(=O)O)N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N |

Synonyme |

2-amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid EAB 515 EAB-515 SDZ EAB 515 SDZ-EAB-515 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-1,2,4-oxadiazol-3-amine](/img/structure/B55027.png)

![2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene](/img/structure/B55031.png)

![2-(1H-Benzo[d]imidazol-5-yl)-2-oxoacetaldehyde](/img/structure/B55035.png)

![5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine](/img/structure/B55048.png)

![(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid](/img/structure/B55049.png)